2-Boc-2-azaspiro[4.5]decan-8-one Oxime
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Overview
Description
2-Boc-2-azaspiro[4.5]decan-8-one Oxime is a chemical compound with the molecular formula C14H24N2O3. It is a spirocyclic compound, meaning it contains a unique ring structure where two rings are connected through a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Boc-2-azaspiro[4.5]decan-8-one Oxime typically involves the reaction of 2-azaspiro[4.5]decan-8-one with tert-butyl chloroformate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Boc-2-azaspiro[4.5]decan-8-one Oxime can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
2-Boc-2-azaspiro[4.5]decan-8-one Oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a building block in drug discovery and development.
Industry: Used in the production of materials with unique properties, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 2-Boc-2-azaspiro[4.5]decan-8-one Oxime is not well-documented. as an intermediate in organic synthesis, it likely acts by participating in various chemical reactions to form more complex molecules. The molecular targets and pathways involved would depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Boc-8-oxo-2-azaspiro[4.5]decane
- 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane
- 2-Boc-7-oxo-8-oxa-2,6-diaza-spiro[4.5]decane
- 1-Oxa-8-azaspiro[4.5]decan-3-ol
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Uniqueness
2-Boc-2-azaspiro[4.5]decan-8-one Oxime is unique due to its spirocyclic structure and the presence of the oxime functional group.
Properties
IUPAC Name |
tert-butyl 8-hydroxyimino-2-azaspiro[4.5]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c1-13(2,3)19-12(17)16-9-8-14(10-16)6-4-11(15-18)5-7-14/h18H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCJIRIVLXCEMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCC(=NO)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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